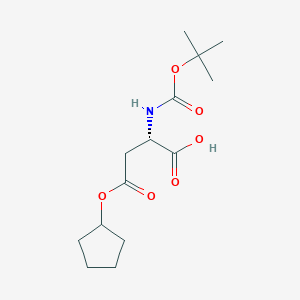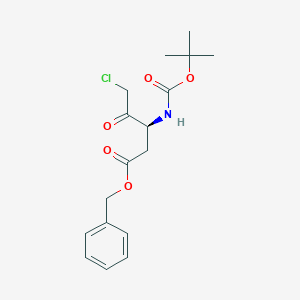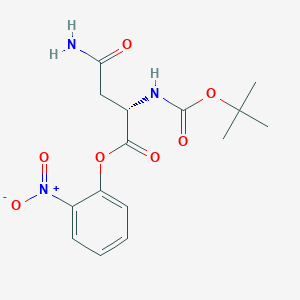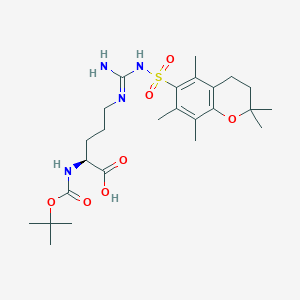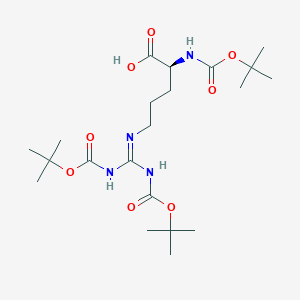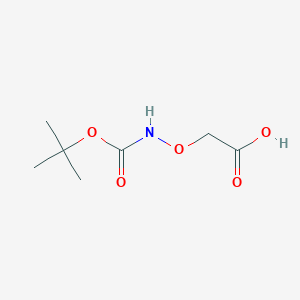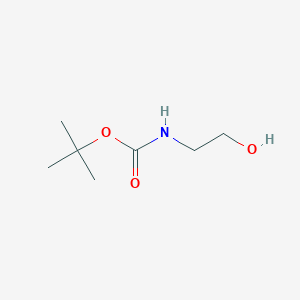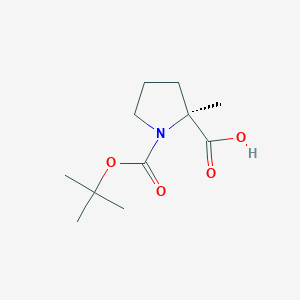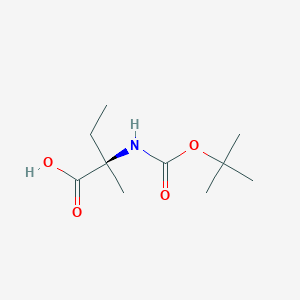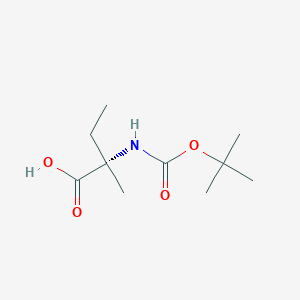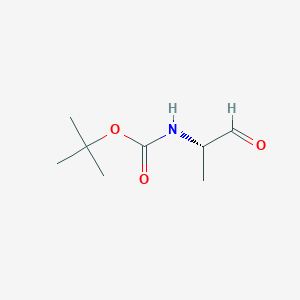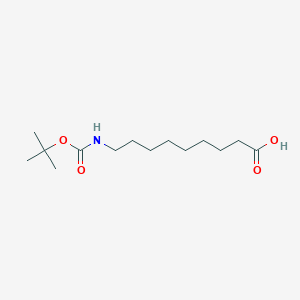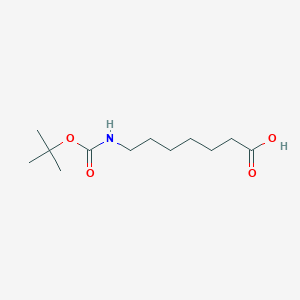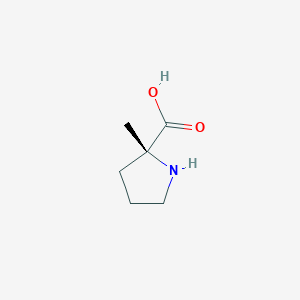
Boc-3,5-diiodo-tyr(3'-bromo-bzl)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-3,5-diiodo-tyr(3’-bromo-bzl)-OH: is a synthetic compound that belongs to the class of modified amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, two iodine atoms on the tyrosine residue, and a bromobenzyl group. This compound is often used in peptide synthesis and various biochemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-3,5-diiodo-tyr(3’-bromo-bzl)-OH typically involves multiple steps:
Protection of the amino group: The amino group of tyrosine is protected using a Boc group.
Iodination: The aromatic ring of the tyrosine residue is iodinated at the 3 and 5 positions using iodine and an oxidizing agent.
Bromination: The benzyl group is brominated at the 3’ position using a brominating agent.
Coupling: The protected and iodinated tyrosine is coupled with the bromobenzyl group under specific conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated peptide synthesizers. The reaction conditions are optimized for yield and purity, and the process may include purification steps such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the iodine and bromine sites.
Reduction: Reduction reactions can be used to remove the halogen atoms.
Substitution: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, thiols.
Major Products
Oxidation products: Compounds with oxidized iodine or bromine sites.
Reduction products: Compounds with removed or replaced halogen atoms.
Substitution products: Compounds with new functional groups replacing the halogen atoms.
科学研究应用
Chemistry
Peptide Synthesis: Used as a building block in the synthesis of complex peptides.
Chemical Probes: Utilized in the development of chemical probes for studying biological systems.
Biology
Protein Modification: Employed in the modification of proteins to study their function and interactions.
Medicine
Drug Development: Investigated for potential use in drug development due to its unique chemical properties.
Industry
Biotechnology: Used in various biotechnological applications, including the development of biosensors and diagnostic tools.
作用机制
The mechanism of action of Boc-3,5-diiodo-tyr(3’-bromo-bzl)-OH depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptides. The Boc group protects the amino group during synthesis and can be removed under acidic conditions to reveal the free amino group.
相似化合物的比较
Similar Compounds
Boc-tyrosine: A simpler version without the iodine and bromine modifications.
3,5-diiodo-tyrosine: Lacks the Boc protecting group and bromobenzyl modification.
Boc-3,5-diiodo-tyrosine: Similar but without the bromobenzyl group.
Uniqueness
Boc-3,5-diiodo-tyr(3’-bromo-bzl)-OH is unique due to the combination of the Boc protecting group, iodine modifications, and bromobenzyl group. This combination provides specific chemical properties that can be exploited in various scientific and industrial applications.
属性
IUPAC Name |
(2S)-3-[4-[(3-bromophenyl)methoxy]-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrI2NO5/c1-21(2,3)30-20(28)25-17(19(26)27)10-13-8-15(23)18(16(24)9-13)29-11-12-5-4-6-14(22)7-12/h4-9,17H,10-11H2,1-3H3,(H,25,28)(H,26,27)/t17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBZOEUOEXIJCY-KRWDZBQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)OCC2=CC(=CC=C2)Br)I)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)OCC2=CC(=CC=C2)Br)I)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrI2NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
702.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
